

# L-Theanine and its Impact on Attention: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-(ethylamino)-5-oxopentanoic acid

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of studies replicating the effects of L-Theanine on attention. It includes quantitative data from key experiments, detailed methodologies, and visualizations of experimental workflows and signaling pathways to support further research and development.

L-theanine, a non-proteinogenic amino acid primarily found in green tea, has garnered significant interest for its potential to enhance cognitive functions, particularly attention.<sup>[1][2]</sup> This has led to a growing body of research aimed at understanding and replicating its effects. This guide synthesizes findings from several key studies to provide a comprehensive overview for researchers in the field.

## Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies investigating the effects of L-Theanine on attention-related tasks.

Table 1: Effects of L-Theanine on Reaction Time in Attention Tasks

Study	Dosage	Task	Population	Key Finding
Higashiyama et al. (2011)	200 mg	Visual and Auditory Attention Tasks	Healthy adults with high vs. minimal anxiety	Pronounced positive effect on attention performance and reaction time in high-anxiety individuals.[3]
Haskell et al. (2008)	250 mg L-Theanine & 150 mg Caffeine	Multiple cognitive tasks	Healthy Adults	Combination led to faster reaction times on various tasks.[2][4]
Kahathuduwa et al. (2018)	200 mg L-Theanine	Visual color stimulus discrimination	Healthy Adults	Quicker target reactions with L-Theanine alone and in combination with caffeine.[2]
Dassanayake et al. (2022)	100 mg, 200 mg, 400 mg	Cambridge Neuropsychological Test Automated Battery (RTI, RVP, SST)	Healthy young adults	Significant improvements in simple reaction times at 100 mg and 200 mg doses.[5]
Baba et al. (2021)	Matcha (containing L-Theanine and caffeine)	Cognitrax	Healthy Adults under stress	Improved attention during and after stress loading with a single dose of caffeine (found in matcha).[2]

Table 2: Effects of L-Theanine on Accuracy and Cognitive Performance

Study	Dosage	Task	Population	Key Finding
Hidese et al. (2019)	200 mg/day for 4 weeks	Brief Assessment of Cognition in Schizophrenia (BACS)	Healthy Adults	Significant improvements in verbal fluency (letter fluency) and executive function scores.
Kahathuduwa et al. (2020)	2.5 mg/kg L-Theanine	NIH Cognition Toolbox, Go/NoGo Task	Boys with ADHD	L-Theanine alone improved total cognition composite. The combination with caffeine improved the total cognition composite and performance on the Go/NoGo task. <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Kahathuduwa et al. (2020)	400 mg L-Theanine	Auditory stimulus discrimination task	Healthy young adults	Significant reduction in the latency of the parietal P3b ERP component, indicating increased attentional processing. <a href="#">[8]</a>

## Detailed Experimental Protocols

To facilitate replication, the methodologies of key studies are detailed below.

## Hideese et al. (2019): Randomized Controlled Trial on Stress-Related Symptoms and Cognitive Functions

- Study Design: A randomized, placebo-controlled, crossover, and double-blind trial.
- Participants: 30 healthy adults.
- Intervention: Participants received either 200 mg/day of L-Theanine or a placebo for four weeks.
- Outcome Measures: Cognitive functions were assessed using the Brief Assessment of Cognition in Schizophrenia (BACS), which includes tests for verbal memory, working memory, motor speed, verbal fluency, and executive function.[\[9\]](#)
- Data Analysis: Comparison of score changes between the L-Theanine and placebo administration groups.

## Kahathuduwa et al. (2020): Neuroimaging RCT on L-Theanine and Caffeine in Children with ADHD

- Study Design: A proof-of-concept, randomized, four-way repeated-measures crossover study with washout periods.[\[7\]](#)[\[10\]](#)
- Participants: Five boys (8-15 years old) diagnosed with ADHD.[\[6\]](#)[\[10\]](#)
- Intervention: Participants received L-Theanine (2.5 mg/kg), caffeine (2.0 mg/kg), a combination of both, or a placebo on four separate days.[\[6\]](#)[\[10\]](#)
- Outcome Measures:
  - Behavioral: NIH Cognition Toolbox and performance on a Go/NoGo task and a Stop-Signal Task.[\[6\]](#)[\[10\]](#)
  - Neuroimaging: Functional magnetic resonance imaging (fMRI) was conducted during the tasks to measure brain activity.[\[6\]](#)[\[10\]](#)

- Data Analysis: Multi-level mixed-effects models were used to compare the effects of each treatment against the placebo.[\[7\]](#)[\[10\]](#)

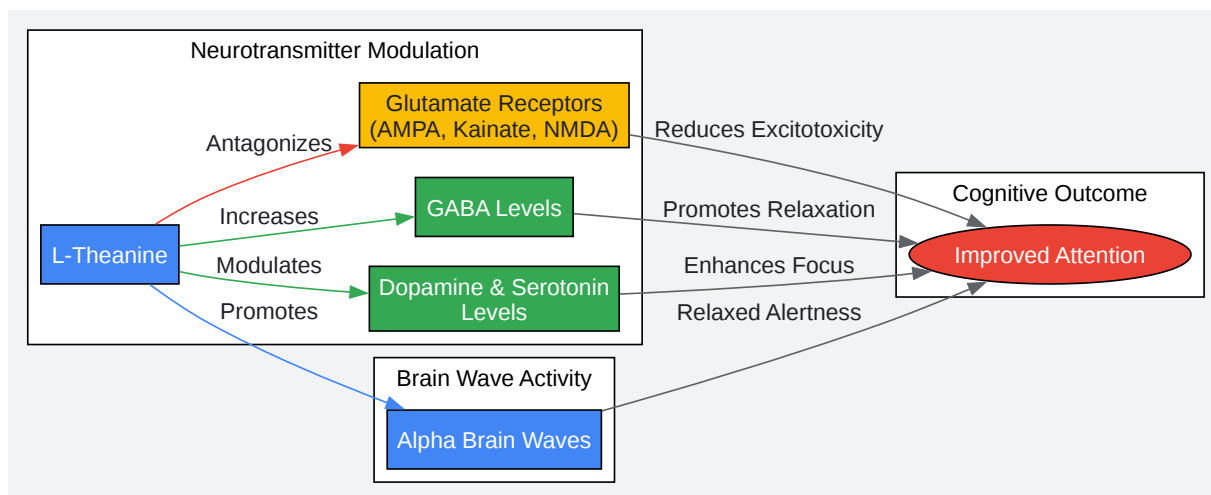
## Dassanayake et al. (2022): Dose-Response Effect of L-Theanine

- Study Design: A double-blind, placebo-controlled, counterbalanced, four-way crossover study.[\[5\]](#)
- Participants: 32 healthy young adults.[\[5\]](#)
- Intervention: Participants received three different doses of L-Theanine (100 mg, 200 mg, and 400 mg) and a placebo on four separate occasions.[\[5\]](#)
- Outcome Measures: Performance on three attentional tasks from the Cambridge Neuropsychological Test Automated Battery: Reaction Time (RTI), Rapid Visual Information Processing (RVP), and Stop Signal Task (SST).[\[5\]](#)
- Data Analysis: Dose × time repeated measures ANOVA models with subsequent pairwise comparisons.[\[5\]](#)

## Visualizing the Pathways and Processes

### Signaling Pathways of L-Theanine's Impact on Attention

L-Theanine's influence on attention is believed to be mediated through its interaction with several neurotransmitter systems. It is structurally similar to glutamate and can act as a competitive antagonist at glutamate receptors, potentially reducing excitotoxicity.[\[2\]](#) It has also been shown to increase levels of inhibitory neurotransmitters like GABA and modulate dopamine and serotonin levels in the brain.[\[3\]](#)[\[11\]](#) Furthermore, L-Theanine can promote the generation of alpha brain waves, which are associated with a state of relaxed alertness.[\[11\]](#)

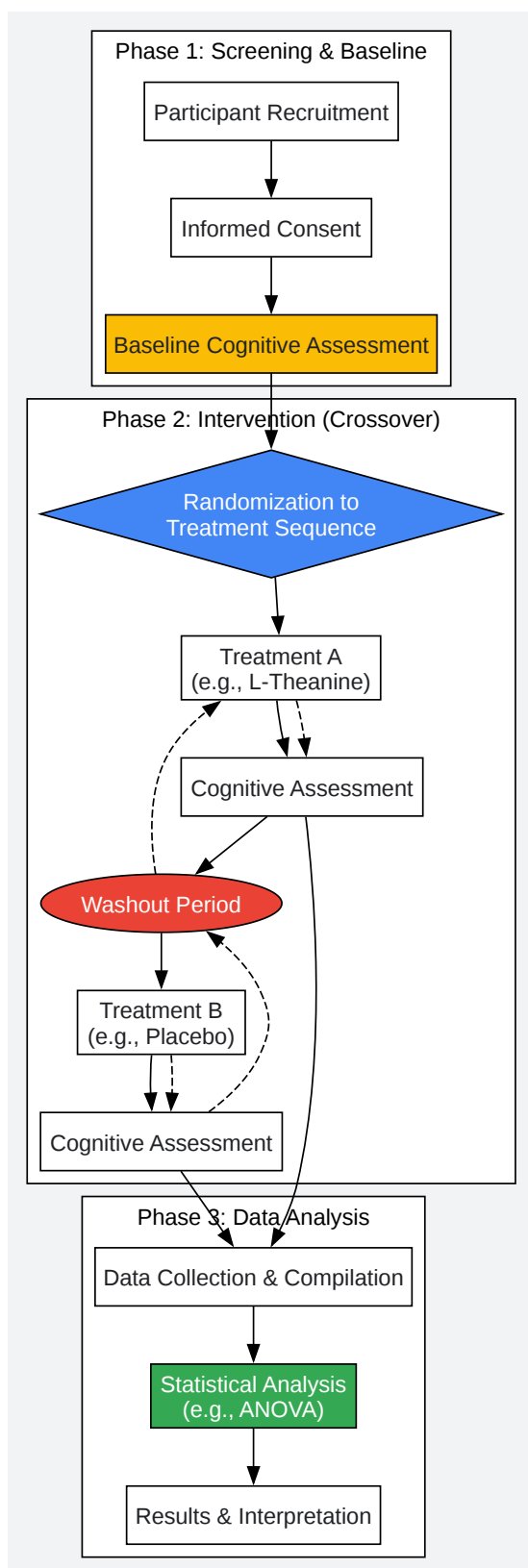


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Caption: L-Theanine's proposed mechanism of action on attention.

## Experimental Workflow for a Crossover Study

The following diagram illustrates a typical experimental workflow for a crossover study design, commonly used in L-Theanine research to minimize inter-individual variability.



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Caption: A generalized experimental workflow for a crossover study design.

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